molecular formula C13H21N3O2 B592209 tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 1188264-16-5

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B592209
CAS No.: 1188264-16-5
M. Wt: 251.33
InChI Key: RNKABFNMJPBYKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring, with a tert-butyl ester group.

Mechanism of Action

Target of Action

Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound. It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Preparation Methods

The synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications .

Properties

IUPAC Name

tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKABFNMJPBYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734654
Record name tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-16-5
Record name tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
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